N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide
Description
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a heterocyclic compound featuring a benzodioxol moiety fused to a phthalazinone core, substituted with a methylpiperidinyl group and an acetamide linker. The compound’s structure is typically characterized using spectroscopic methods (e.g., $^1$H NMR, IR, mass spectrometry) and X-ray crystallography, with refinement often performed via SHELX software . Its synthesis likely follows established routes for heterocyclic acetamide derivatives, involving condensation and cyclization steps .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-15-8-10-26(11-9-15)22-17-4-2-3-5-18(17)23(29)27(25-22)13-21(28)24-16-6-7-19-20(12-16)31-14-30-19/h2-7,12,15H,8-11,13-14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHVGADSQKGKEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via reductive amination or other suitable methods.
Formation of the Phthalazinone Moiety: This involves the cyclization of phthalic anhydride derivatives with hydrazine or its derivatives.
Coupling Reactions: The final step involves coupling the benzodioxole, piperidine, and phthalazinone intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is with a molecular weight of 438.5 g/mol. The compound features a complex structure that includes a benzodioxole moiety and a piperidine derivative, which are significant for its biological activity.
Cancer Research
This compound has been studied for its inhibitory effects on various cancer cell lines. Research indicates that compounds with similar structures exhibit high selectivity for Src family kinases (SFKs), which are critical in cancer progression. For instance, related compounds have shown efficacy in inhibiting c-Src and Abl enzymes at low concentrations, leading to significant tumor growth inhibition in xenograft models .
Neurological Disorders
The compound's piperidine component suggests potential applications in treating neurological disorders. Piperidine derivatives have been linked to neuroprotective effects and cognitive enhancement. Studies on related compounds have shown promise in modulating neurotransmitter systems, which could be beneficial in conditions such as depression and anxiety .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar functional groups have demonstrated activity against various bacterial strains, indicating potential for development into antimicrobial agents .
Case Study 1: Cancer Inhibition
A study published in PubMed highlighted the effectiveness of similar compounds in inhibiting tumor growth in animal models of pancreatic cancer. The compound AZD0530, which shares structural elements with this compound, was shown to significantly increase survival rates when administered orally .
Case Study 2: Neuroprotection
Research conducted on piperidine derivatives indicated their role in enhancing cognitive function and protecting against neurodegeneration. These findings suggest that the compound may offer similar benefits due to its structural characteristics .
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- The target compound’s phthalazinone core distinguishes it from the 1,4-benzoxazine and oxadiazole systems in . Phthalazinones are known for their electron-deficient aromatic systems, which may enhance π-π stacking interactions in biological targets.
- Pharmacopeial compounds in share the acetamide functionality but incorporate more complex stereochemistry and polycyclic systems, likely influencing pharmacokinetic properties.
Characterization Techniques
- Spectroscopy : All compounds rely on $^1$H NMR, IR, and mass spectrometry for structural validation. The acetamide group in the target compound would show characteristic NMR signals (e.g., ~δ 2.0 ppm for methyl groups, δ 8.0–8.5 ppm for aromatic protons) .
- Crystallography : The target compound’s structure determination likely employs SHELX for refinement and WinGX/ORTEP for visualization, standard tools for small-molecule crystallography .
Pharmacological Implications (Inferred)
- Benzodioxol and phthalazinone moieties are associated with CNS activity and kinase inhibition, respectively.
- Methylpiperidinyl groups may enhance blood-brain barrier penetration compared to ’s ester-linked compounds.
- The pharmacopeial compounds’ stereochemical complexity implies targeting of chiral receptors or enzymes, a feature absent in the target compound’s simpler architecture .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 372.44 g/mol. Its structure includes a benzodioxole moiety and a piperidine ring, which are known to contribute to various biological activities.
Anticancer Activity
Research indicates that compounds containing benzodioxole and piperidine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of piperidine can inhibit tumor cell proliferation across various cancer lines, including breast (MDA-MB 231) and colorectal (HCT116) cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated moderate to strong inhibition against bacterial strains such as Salmonella typhi and Bacillus subtilis, suggesting its potential as an antibacterial agent .
Enzyme Inhibition
The compound shows promise as an enzyme inhibitor. It has been reported to exhibit inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical targets in the treatment of Alzheimer’s disease and certain gastrointestinal disorders, respectively . The binding affinity to these enzymes indicates its potential therapeutic applications.
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic pathways leading to programmed cell death in cancer cells.
- Enzyme Interaction : Competitive inhibition at the active sites of AChE and urease.
- Free Radical Scavenging : Potential antioxidant properties that mitigate oxidative stress in cells.
Data Table: Summary of Biological Activities
Case Studies
Several studies have focused on synthesizing similar compounds with variations in the benzodioxole and piperidine moieties. For example, a study synthesized various piperidine derivatives and evaluated their biological activities through docking studies, revealing insights into their interaction with target enzymes . Another case highlighted the anticancer efficacy of compounds with similar structural frameworks in preclinical models, further supporting the therapeutic potential of this class of compounds .
Q & A
Q. What are the standard synthetic routes for N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide, and what analytical techniques are used for characterization?
- Methodological Answer: Synthesis typically involves multi-step reactions, including coupling of the benzodioxole moiety with a functionalized phthalazinone-acetamide intermediate. For example, analogous N-substituted acetamides are synthesized via nucleophilic substitution or amidation reactions under reflux conditions using catalysts like DCC (dicyclohexylcarbodiimide) . Characterization employs nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment (>95%) .
Q. How can researchers determine the solubility and stability profile of this compound under various experimental conditions?
- Methodological Answer: Solubility is assessed using shake-flask methods in solvents (e.g., DMSO, water, ethanol) at controlled pH and temperature. Stability studies involve accelerated degradation tests under thermal, photolytic, and oxidative stress, analyzed via HPLC or UV-Vis spectroscopy . Differential scanning calorimetry (DSC) can evaluate thermal stability .
Advanced Research Questions
Q. What strategies are recommended for optimizing the synthesis yield and purity of this compound using Design of Experiments (DOE) methodologies?
- Methodological Answer: DOE principles, such as factorial designs, can systematically vary parameters (e.g., temperature, catalyst concentration, reaction time) to identify optimal conditions. Response surface methodology (RSM) refines interactions between variables, reducing experimental runs while maximizing yield and purity . Computational tools like ICReDD’s quantum chemical reaction path searches further narrow conditions by predicting intermediate stability .
Q. How can computational chemistry approaches, such as quantum mechanical calculations, be integrated to predict the reactivity and intermediate stability during synthesis?
- Methodological Answer: Density functional theory (DFT) calculations model reaction pathways, identifying transition states and energy barriers. For example, ICReDD’s workflow combines quantum mechanics with experimental data to prioritize viable synthetic routes . Molecular docking simulations may also predict interactions with biological targets, guiding structural modifications .
Q. What methodologies are employed to resolve contradictions in biological activity data (e.g., IC50 variations) across different studies involving this compound?
- Methodological Answer: Discrepancies in IC50 values often arise from assay variability (e.g., cell line differences, incubation times). Standardized protocols (e.g., NIH/NCBI guidelines) and meta-analyses of published data can reconcile inconsistencies . Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) strengthens reliability .
Q. How can structure-activity relationship (SAR) studies be systematically designed to elucidate the pharmacophoric elements of this acetamide derivative?
- Methodological Answer: SAR studies require synthesizing analogs with modifications to the benzodioxole, phthalazinone, or piperidine moieties. Bioactivity assays (e.g., enzyme inhibition, cytotoxicity) paired with 3D-QSAR modeling or molecular dynamics simulations identify critical functional groups . For example, substitutions on the piperidine ring may enhance binding affinity to kinase targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
